![molecular formula C26H22N2O6S B280817 2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280817.png)
2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as QNF and has been studied extensively for its anticancer properties.
科学研究应用
QNF has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. QNF has also been shown to induce apoptosis in cancer cells, which is the process of programmed cell death. Additionally, QNF has been shown to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer.
作用机制
The mechanism of action of QNF involves the inhibition of the protein kinase B (Akt) signaling pathway. Akt is a protein that is involved in cell survival and proliferation. Inhibition of Akt leads to the activation of the tumor suppressor protein p53, which is responsible for inducing apoptosis in cancer cells. QNF has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix proteins. Inhibition of MMPs leads to the inhibition of cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
QNF has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which is the process of stopping the cell cycle at a specific point. QNF has also been shown to induce the production of reactive oxygen species (ROS), which are molecules that can cause damage to cancer cells. Additionally, QNF has been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase.
实验室实验的优点和局限性
One advantage of using QNF in lab experiments is its potent anticancer properties. QNF has been shown to be effective in inhibiting the growth of various cancer cell lines at low concentrations. Additionally, QNF has been shown to have a low toxicity profile, which is important in reducing the risk of side effects. However, one limitation of using QNF in lab experiments is its low solubility in water. This can make it difficult to administer QNF to cells in culture.
未来方向
There are several future directions for the study of QNF. One direction is the development of QNF-based drug formulations for the treatment of cancer. Another direction is the investigation of the effects of QNF on other diseases, such as neurodegenerative diseases. Additionally, the development of more efficient synthesis methods for QNF could lead to the production of larger quantities of QNF for further study.
Conclusion:
In conclusion, QNF is a chemical compound that has shown significant promise in the treatment of cancer. Its potent anticancer properties, low toxicity profile, and mechanism of action make it an attractive candidate for further study. The development of QNF-based drug formulations and the investigation of its effects on other diseases could lead to the development of new treatments for various diseases.
合成方法
The synthesis of QNF involves the reaction between 2-methyl-5-nitronaphtho[1,2-b]furan-3-carboxylic acid and 8-quinolinesulfonyl chloride. The reaction is carried out in the presence of triethylamine and dichloromethane. The resulting product is then reacted with 2-methoxyethanol and sodium hydride to obtain the final product, QNF.
属性
分子式 |
C26H22N2O6S |
|---|---|
分子量 |
490.5 g/mol |
IUPAC 名称 |
2-methoxyethyl 2-methyl-5-(quinolin-8-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H22N2O6S/c1-16-23(26(29)33-14-13-32-2)20-15-21(18-9-3-4-10-19(18)25(20)34-16)28-35(30,31)22-11-5-7-17-8-6-12-27-24(17)22/h3-12,15,28H,13-14H2,1-2H3 |
InChI 键 |
ZLOJHUIJUBUOES-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)C(=O)OCCOC |
规范 SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)C(=O)OCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


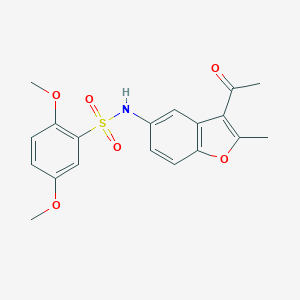
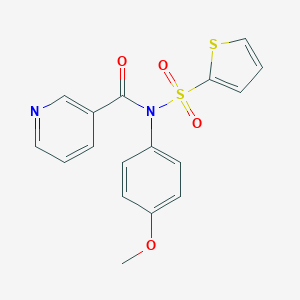
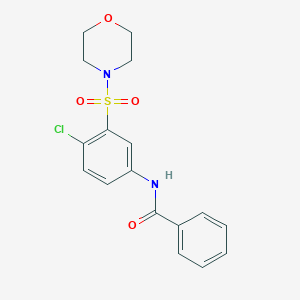
![N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide](/img/structure/B280738.png)
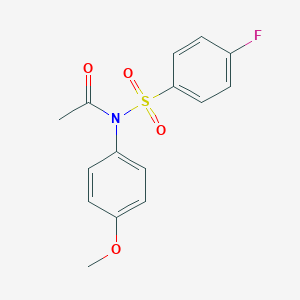

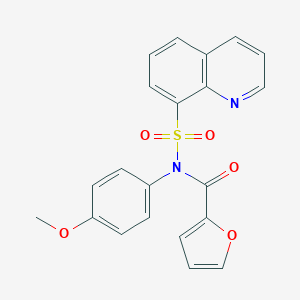
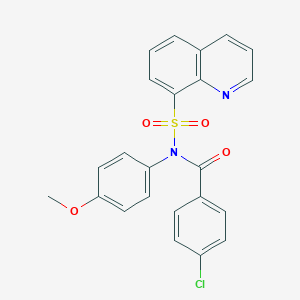
![4-{Acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280749.png)
amino]phenyl isonicotinate](/img/structure/B280750.png)
![N-(2-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-4-sulfonamide](/img/structure/B280751.png)

![Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B280757.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280758.png)
